molecular formula C4H11NO2 B554944 L-Threoninol CAS No. 3228-51-1

L-Threoninol

Cat. No. B554944
CAS RN: 3228-51-1
M. Wt: 105.14 g/mol
InChI Key: MUVQIIBPDFTEKM-QWWZWVQMSA-N
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Description

L-Threoninol, also known as (2R,3R)-2-Amino-1,3-butanediol, is an amino alcohol commonly used in solution phase peptide synthesis .


Synthesis Analysis

L-Threoninol is synthesized from aspartate in bacteria such as Escherichia coli . A study demonstrated the template-directed synthesis of an acyclic XNA, acyclic L-threoninol nucleic acid (L-aTNA), via chemical ligation mediated by N-cyanoimidazole .


Molecular Structure Analysis

The molecular formula of L-Threoninol is C4H11NO2 .


Chemical Reactions Analysis

L-Threoninol can be used as an artificial abasic nucleoside in the synthesis and modification of oligodeoxynucleotide. It can also be utilized to synthesize pyrene-L-threoninyl analogues . A study demonstrated the template-directed synthesis of an acyclic XNA, acyclic L-threoninol nucleic acid (L-aTNA), via chemical ligation mediated by N-cyanoimidazole .


Physical And Chemical Properties Analysis

L-Threoninol is a solid substance with a molecular weight of 105.14 g/mol . Its optical activity is [α]20/D −4.2°, c = 1% in H2O .

Scientific Research Applications

  • Solid-Phase Synthesis of Octreotide Analogs : L-Threoninol is used in the solid-phase synthesis of octreotide, an analogue of the hormone somatostatin, useful in therapeutics and imaging of somatostatin-positive tumors. A stepwise solid-phase synthetic protocol has been developed for octreotide using L-Threoninol (Edwards et al., 1994).

  • Microbial Fermentation for L-Threonine Production : L-Threoninol is a key target in metabolic engineering of Escherichia coli and Corynebacterium glutamicum for enhanced L-threonine production, which has applications in various industries (Dong et al., 2011).

  • Improved L-Threonine Production in E. coli : Strategies involving two-stage carbon distribution and cofactor generation in E. coli have been proposed to increase L-threonine production, highlighting the significance of L-threoninol in the process (Liu et al., 2018).

  • Regulation of thrABC Operon for L-Threonine Synthesis : The thrABC operon plays a crucial role in L-threonine biosynthesis in E. coli. Understanding the expression ratio of genes in this operon provides insights into improving L-threonine production, where L-threoninol is a key component (Hao et al., 2023).

  • Heteroduplexes of L-aTNA/RNA and SNA/RNA : L-Threoninol nucleic acid (L-aTNA) binds to RNA and DNA, which is significant in nucleic acid-based drugs, nanotechnology, biotechnology, and prebiotic chemistry research (Kamiya et al., 2020).

  • Hybridization Properties of L-aTNA : L-aTNA forms stable duplexes with DNA and RNA, demonstrating its importance in the study of artificial nucleic acids for potential applications in genetics and molecular biology (Murayama et al., 2015).

  • Recombinant Corynebacterium glutamicum for L-Threonine Production : This study focuses on genetic engineering of C. glutamicum for improved L-threonine production, highlighting the relevance of L-threoninol in the process (Lv et al., 2012).

  • Enhanced Threonine Production by Pediococcus pentosaceus : L-threoninol plays a role in the production of L-threonine in Pediococcus pentosaceus, a LAB identified as a potential threonine producer (Lim et al., 2019).

  • Biosynthesis and Regulation of L-Threonine : This review discusses the metabolic and regulatory networks responsible for L-threonine biosynthesis, where L-threoninol is a significant component (Dong et al., 2012).

  • Effects of Threonine Supplementation in Broilers : Studies on L-threonine supplementation in broilers for growth, immunity, and intestinal health, implicating L-threoninol's importance in animal nutrition (Chen et al., 2017).

Safety And Hazards

L-Threoninol may cause skin and eye irritation. In case of contact, it is advised to wash off with soap and plenty of water. If inhaled, move the person into fresh air. If not breathing, give artificial respiration .

Future Directions

The future directions of L-Threoninol research could involve its use in the synthesis of acyclic XNA, acyclic L-threoninol nucleic acid (L-aTNA). This technique paves the way for a genetic system of the L-aTNA world .

properties

IUPAC Name

(2R,3R)-2-aminobutane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO2/c1-3(7)4(5)2-6/h3-4,6-7H,2,5H2,1H3/t3-,4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUVQIIBPDFTEKM-QWWZWVQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30186028
Record name L-Threoninol
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Molecular Weight

105.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Threoninol

CAS RN

108102-49-4, 3228-51-1
Record name rel-(2R,3R)-2-Amino-1,3-butanediol
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Record name L-Threoninol
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Record name L-Threoninol
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Record name L-Threoninol
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Record name 3228-51-1
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Record name L-THREONINOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
278
Citations
K Murayama, H Okita, T Kuriki, H Asanuma - Nature Communications, 2021 - nature.com
Evolution of xeno nucleic acid (XNA) world essentially requires template-directed synthesis of XNA polymers. In this study, we demonstrate template-directed synthesis of an acyclic XNA…
Number of citations: 11 www.nature.com
D Shapiro, H Flowers, E Hecht - The Journal of Organic Chemistry, 1957 - ACS Publications
During the course of an investigation of the anti-coagulant activity1 of synthetic sphingosine2 and its derivatives we became interested in studying the behavior of both diastereoisomers …
Number of citations: 8 pubs.acs.org
A Märcher, V Kumar, VL Andersen… - Angewandte Chemie …, 2022 - Wiley Online Library
… Here we report on the application of acyclic l-threoninol nucleic acid (aTNA) to form a four-way junction (4WJ) that is highly stable and enables facile assembly of components for in vivo …
Number of citations: 6 onlinelibrary.wiley.com
K Murayama, H Kashida, H Asanuma - Chemical Communications, 2015 - pubs.rsc.org
… We report the hybridization properties of a novel artificial nucleic acid: acyclicL-threoninol nucleic acid (L-aTNA). L-aTNA formed a more stable duplex with DNA and RNA than either D-a…
Number of citations: 44 pubs.rsc.org
H Asanuma, T Ishikawa, Y Yamano… - …, 2019 - Wiley Online Library
… )4 as the azobenzene derivative linked through L-threoninol, the ΔT m was 6.7 C. We also introduced the other alkylthioazobenzenes on the L-threoninol scaffold at four positions in a 20…
V Kumar, TJD Nguyen, J Palmfeldt… - Organic & Biomolecular …, 2019 - pubs.rsc.org
Acyclic (L)-threoninol nucleic acids ((L)-aTNA) containing poly-cytosines are prepared and investigated at various pH values, revealing the formation of a highly stable structure at lower …
Number of citations: 6 pubs.rsc.org
T Takarada, D Tamaru, X Liang, H Asanuma… - Chemistry …, 2001 - journal.csj.jp
… Recently, we have successfully synthesized optically pure phosphoramidite monomers from D- or L-threoninol (Scheme 1(b)), and found that the modified ODN synthesized from Dthreoninol …
Number of citations: 14 www.journal.csj.jp
S Hao, JW Sharp, CM Ross-Inta, BJ McDaniel… - Science, 2005 - science.org
… (A) l-Threoninol decreased threonine BAS intake … of l-threoninol. (D) Rats (n = 7/group) that were preloaded with threonine via the corrected diet for 3 days did not respond to l-threoninol…
Number of citations: 373 www.science.org
S Lutsenko, U Jacobsson, C Moberg - Synthetic communications, 2003 - Taylor & Francis
Full article: Preparation of l-Threoninol and Its Bisoxazoline Derivative … Preparation of l-Threoninol and Its Biso .... … We were interested in employing l-threoninol (1a) for the preparation of …
Number of citations: 5 www.tandfonline.com
A Alagia, M Terrazas, R Eritja - Molecules, 2015 - mdpi.com
… of L-threoninol modification on duplex stability, we compared the melting temperature of siRNAs bearing either a natural uridine or L-threoninol-… properties of the L-threoninol-thymine …
Number of citations: 22 www.mdpi.com

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